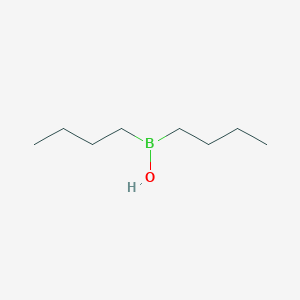

Dibutylborinic acid

Description

Structure

2D Structure

Properties

CAS No. |

1189-31-7 |

|---|---|

Molecular Formula |

C8H19BO |

Molecular Weight |

142.05 g/mol |

IUPAC Name |

dibutylborinic acid |

InChI |

InChI=1S/C8H19BO/c1-3-5-7-9(10)8-6-4-2/h10H,3-8H2,1-2H3 |

InChI Key |

WUIZKPVTTNNYHE-UHFFFAOYSA-N |

SMILES |

B(CCCC)(CCCC)O |

Canonical SMILES |

B(CCCC)(CCCC)O |

Synonyms |

Dibutylborinic acid |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Dibutylborinic Acid and Its Key Derivatives

Synthesis of Dibutylborinic Acid Alkyl and Aryl Estersnih.gov

Borinic acids and their esters are a subclass of organoborane compounds. nih.govmdpi.com The synthesis of these compounds can be approached through several strategic routes, primarily involving the formation or cleavage of carbon-boron bonds. mdpi.com

Methods Involving Tributylborane and Hydroxyl Compoundsnih.gov

The synthesis of borinic esters, such as the alkyl and aryl esters of this compound, can be achieved through the reaction of a trialkylborane with a hydroxyl compound. In this context, tributylborane serves as the precursor. The reaction involves the cleavage of a carbon-boron bond in the tributylborane molecule and the subsequent formation of a boron-oxygen bond with the hydroxyl compound (an alcohol or a phenol). This method is one of the main strategies for building up borinic acid derivatives. nih.govmdpi.com

Synthesis of Dibutylboron Trifluoromethanesulfonate (B1224126) (Dibutylboron Triflate)scispace.comwikipedia.org

Dibutylboron trifluoromethanesulfonate, also known as dibutylboron triflate, is a significant reagent in organic synthesis, particularly valued for its role in promoting stereoselective aldol (B89426) reactions. wikipedia.orggoogle.com

Preparation from Tributylborane and Trifluoromethanesulfonic Acidscispace.com

A highly efficient method for preparing dibutylboron trifluoromethanesulfonate involves the direct reaction of tributylborane with trifluoromethanesulfonic acid. google.comchemicalbook.com This process is typically conducted under an inert atmosphere to prevent unwanted side reactions.

The reaction is generally performed by dissolving tributylborane in an aprotic organic solvent, such as dichloromethane (B109758) or n-hexane, and cooling the solution to a low temperature, often between 0°C and 5°C. google.compatsnap.com Trifluoromethanesulfonic acid is then added dropwise to the solution. patsnap.com After the addition is complete, the reaction mixture is stirred for a period, often around 0.5 hours at low temperature, before being allowed to warm to a higher temperature (e.g., 25-30°C) to ensure the reaction goes to completion. google.compatsnap.com This method is known for its high efficiency, with reported yields reaching between 89% and 91%. google.com An alternative procedure reports a yield of 84% when the reaction is conducted at 25°C for three hours. chemicalbook.com

Table 1: Reaction Conditions for Synthesis of Dibutylboron Triflate

| Reactants | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Tributylborane, Trifluoromethanesulfonic acid | Dichloromethane | 0-5°C, then 25-30°C | 1-5 h | 89-91% | google.com |

| Tributylborane, Trifluoromethanesulfonic acid | Not specified (under Ar) | 25°C | 3 h | 84% | chemicalbook.com |

General Strategies for Borinic Acid Derivative Synthesismdpi.com

The synthesis of borinic acid derivatives encompasses a variety of methods tailored to create diverse molecular structures, including acyclic, cyclic, symmetrical, and non-symmetrical compounds. mdpi.com These strategies are crucial for accessing compounds used in cross-coupling reactions, catalysis, and materials science. nih.govmdpi.com

Approaches to Diarylborinic Acids and Four-Coordinated Analogsmdpi.com

While this article focuses on this compound, the general strategies for synthesizing borinic acid derivatives are well-illustrated by the methods used for preparing diarylborinic acids and their four-coordinated analogs. mdpi.com These methods typically fall into two main categories:

Formation of Two Carbon-Boron Bonds: This approach involves the reaction of borylating agents like trialkoxyboranes (e.g., trimethyl borate) or boron trihalides with organometallic reagents, such as Grignard reagents or organolithium species. mdpi.com For instance, the sequential addition of two different Grignard reagents to trimethoxyborane can produce non-symmetrical borinic esters. mdpi.com

Formation of One Carbon-Boron Bond: This strategy starts with an existing arylboron compound, such as a boronic ester. mdpi.com Reaction with an organometallic reagent introduces a second aryl group, forming the diarylborinic derivative. mdpi.com This method is effective for creating a range of substituted diarylborinic acids. mdpi.com

Cleavage of a Carbon-Boron Bond: A third approach involves the cleavage of a C-B bond in a triarylborane. mdpi.com This can be achieved through hydrolysis to yield the borinic acid or by reacting the triarylborane with a bidentate ligand, such as an amino alcohol, to produce a stable, four-coordinated borinic derivative. mdpi.com

These organometallic pathways offer great versatility but can be limited by their intolerance to certain functional groups. mdpi.com

Purification Techniques for Research-Scale Applicationsscispace.comchemicalbook.compatsnap.com

The purification of borinic acid derivatives requires careful consideration of their chemical stability. Due to their high Lewis acidity, borinic acids are susceptible to oxidation by air and protodeboronation, especially under acidic conditions. mdpi.com This sensitivity can make purification challenging.

For research-scale applications, purification of dibutylboron trifluoromethanesulfonate is effectively achieved through vacuum distillation under an inert argon atmosphere. chemicalbook.com This method is suitable for thermally stable, volatile compounds and removes non-volatile impurities. The reported boiling point for this compound is 37°C at a vacuum of 0.12 Torr. lookchem.com It is recommended that the compound be used shortly after purchase or redistillation to ensure high purity. chemicalbook.com

General purification techniques for borinic acids, such as column chromatography on silica (B1680970) gel, often result in low isolated yields due to degradation of the product on the acidic stationary phase. mdpi.com Therefore, for sensitive compounds like this compound and its derivatives, non-chromatographic methods like distillation or crystallization are often preferred.

Table 2: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 118029 |

| Tributylborane | 6378 |

| Dibutylboron trifluoromethanesulfonate | 2724243 |

| Trifluoromethanesulfonic acid | 62407 |

| Borane (B79455) dimethyl sulfide (B99878) complex | 10954089 |

| n-Butene | 7844 |

| Dichloromethane | 6344 |

| Trimethyl borate (B1201080) | 8213 |

| Boron tribromide | 25195 |

| Ethanolamine (B43304) | 700 |

| Magnesium | 5462224 |

| Bromobenzene | 7526 |

Advanced Reactivity and Mechanistic Studies of Dibutylborinic Acid Derivatives in Organic Synthesis

Participation in Carbon-Carbon Bond Forming Reactions

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the assembly of simple precursors into complex molecules. sigmaaldrich.com Dibutylborinic acid derivatives have proven to be exceptional reagents in this domain, participating in a variety of C-C bond-forming reactions. nih.govmdpi.comrsc.orgwikipedia.org Their utility stems from their ability to generate highly reactive intermediates with predictable stereochemical outcomes.

Boron Enolate Chemistry in Stereoselective Aldol (B89426) Reactions

The aldol reaction is a fundamental C-C bond-forming reaction that joins two carbonyl compounds to create a β-hydroxy carbonyl moiety. wikipedia.org The use of boron enolates, generated from ketones and a boron source like dibutylboryl trifluoromethanesulfonate (B1224126), has revolutionized the stereoselective aldol reaction. masterorganicchemistry.comcore.ac.uk This method offers exceptional control over the relative and absolute stereochemistry of the newly formed stereocenters. core.ac.uk The stereoselectivity is largely dictated by the geometry of the boron enolate, which translates into a predictable stereochemical outcome in the aldol product through a highly organized, chair-like transition state, often referred to as the Zimmerman-Traxler model. harvard.edu

Dibutylboryl trifluoromethanesulfonate is a key reagent for the stereo- and regioselective synthesis of erythro-aldols. lookchem.com The reaction proceeds through the formation of a (Z)-boron enolate, which then reacts with an aldehyde to furnish the syn or erythro aldol adduct with high diastereoselectivity. harvard.edu The bulky butyl groups on the boron atom play a crucial role in directing the enolization process to favor the formation of the (Z)-enolate, which is essential for achieving high syn selectivity. harvard.edu This method has been widely applied in the synthesis of natural products and other complex organic molecules where precise control of stereochemistry is paramount.

| Ketone | Aldehyde | Product Diastereoselectivity (syn:anti) | Yield (%) |

|---|---|---|---|

| Propiophenone | Benzaldehyde | >99:1 | 77 |

| Diethyl Ketone | Isobutyraldehyde | 97:3 | 85 |

| Cyclohexanone | Benzaldehyde | 95:5 | 80 |

Dibutylboron triflate, in combination with a tertiary amine base like diisopropylethylamine, mediates a highly efficient one-step Mukaiyama aldol-type reaction. nih.gov This transformation allows for the synthesis of β-alkoxy carbonyl compounds directly from ketones and acetals or ketals. nih.gov Unlike the classic Mukaiyama aldol reaction which typically employs silyl (B83357) enol ethers and a Lewis acid, this method generates the boron enolate in situ. tcichemicals.comresearchgate.net This approach is particularly valuable for synthesizing complex polyketide fragments often found in natural products. The reaction is believed to proceed through an open transition state, and the stereochemical outcome can be influenced by the nature of the substrates and reaction conditions. tcichemicals.comwiley-vch.de

Aldol-Type Cyclizations for Complex Heterocycle Synthesis

The utility of dibutylboron triflate extends to intramolecular aldol-type reactions, providing a powerful strategy for the stereoselective synthesis of complex heterocyclic structures. nih.govnih.gov This methodology is particularly effective for the construction of cyclic ethers, such as tetrahydropyranones, with high levels of stereocontrol. nih.gov The reaction, mediated by dibutylboron triflate and a hindered base, proceeds through an intramolecular aldol cyclization of a substrate containing both a ketone and an aldehyde or acetal (B89532) functionality. nih.govrsc.org The stereochemical outcome of the cyclization is governed by the formation of a well-defined chair-like transition state, leading to the preferential formation of one diastereomer.

Promotion ofmasterorganicchemistry.comnih.gov-Wittig Rearrangements for Stereocenter Generation

While dibutylboron triflate is not directly cited for promoting masterorganicchemistry.comnih.gov-Wittig rearrangements, its role in related transformations highlights the broader utility of boron-based reagents in facilitating sigmatropic rearrangements. The Wittig rearrangement is a valuable carbon-carbon bond-forming reaction that involves the rearrangement of an ether to an alcohol. mdpi.commsu.edumdpi.com Specifically, the masterorganicchemistry.comnih.gov-Wittig rearrangement is a powerful tool for the stereoselective synthesis of homoallylic alcohols. msu.edu Boron-containing reagents can influence the stereochemical course of such rearrangements by coordinating to the oxygen atom, thereby pre-organizing the substrate into a conformation that favors a specific transition state geometry. While direct evidence for this compound's involvement in masterorganicchemistry.comnih.gov-rearrangements is limited in the provided context, the principles of boron-mediated stereocontrol are applicable. organic-chemistry.orgchemrxiv.org

Facilitation of 1,4-Addition Reactions with Organocopper Reagents

Dibutylboryl trifluoromethanesulfonate has been shown to efficiently promote the 1,4-addition (conjugate addition) of organocopper reagents to α,β-unsaturated carbonyl compounds. lookchem.com This reaction is a cornerstone for the formation of carbon-carbon bonds at the β-position of an enone or enal. libretexts.orglibretexts.orgucalgary.ca The addition of organocuprates, often in the form of Gilman reagents (R₂CuLi), to α,β-unsaturated systems is a powerful method for introducing alkyl or aryl groups. wikipedia.orgscribd.com Dibutylboron triflate acts as a Lewis acid, activating the enone system towards nucleophilic attack by the organocopper species. This activation enhances the rate and efficiency of the 1,4-addition, often providing higher yields and cleaner reactions compared to uncatalyzed processes.

Role in Glycosylation Methodologies

Glycosylation is a critical post-translational modification that dictates the function of many proteins and is essential for numerous biological processes. thermofisher.com The chemical synthesis of complex glycans and glycoproteins is a challenging field where boronic acid derivatives, including those of this compound, have shown significant promise. thermofisher.comnih.gov

Promotion in Trichloroacetimidate-Based Glycosylations

The formation of glycosidic bonds is a cornerstone of carbohydrate chemistry. Trichloroacetimidate-based glycosylation is a widely used method for this purpose. In this context, boronic acid derivatives can act as promoters. While specific studies detailing the direct use of this compound as a primary promoter are less common, the underlying principle involves the activation of the glycosyl donor. For instance, heterogeneous catalysts like perchloric acid on silica (B1680970) (HClO4–SiO2) have been shown to activate glycosyl trichloroacetimidate (B1259523) donors, leading to enhanced α-selectivity in glycosylation reactions. nih.gov This highlights the importance of acidic catalysis in this transformation, a role that could potentially be fulfilled by borinic acids or their derivatives under specific conditions.

The mechanism of trichloroacetimidate activation typically involves an acid catalyst that protonates the nitrogen of the imidate, making the anomeric carbon more electrophilic and susceptible to attack by a glycosyl acceptor. The stereochemical outcome of these reactions is highly dependent on the catalyst, solvent, and protecting groups on the sugar. nih.gov

Catalysis in Polymerization Processes

Initiation of Vinyl Monomer Polymerization by Dibutylborinates

This compound esters can initiate the polymerization of various vinyl compounds. jst.go.jpnii.ac.jp Research has shown that some dibutylborinates are more efficient initiators than tributylborane, which can exhibit dead-end polymerization behavior. jst.go.jp The polymerization process initiated by dibutylborinates follows a similar pattern to that initiated by tributylborane. jst.go.jp Free radical polymerization is a common method for producing polymers from vinyl monomers, proceeding through initiation, propagation, chain transfer, and termination steps. fujifilm.com

Radical Generation Mechanisms in Borinate-Initiated Polymerization

The initiation of polymerization by alkylboranes, including dibutylborinates, involves the generation of radicals. Trialkylboranes are known to generate radicals at room temperature in the presence of oxygen. researchgate.net This autooxidation process leads to the formation of highly reactive alkyl and alkoxy radicals that can initiate the polymerization of α-olefins. researchgate.net The general mechanism for radical generation often involves the thermal decomposition of initiators like peroxides or azo compounds. fujifilm.com In the case of dibutylborinates, the interaction with oxygen is a key step in producing the initiating radical species. jst.go.jp

Influence of Electron-Donating Solvents on Alkylborane Polymerization

The choice of solvent can significantly impact polymerization reactions. Electron-donating solvents can play a crucial role in stabilizing reactive species and influencing reaction rates. whiterose.ac.uk For instance, in organocatalyzed atom transfer radical polymerization (O-ATRP), the polarity of the solvent affects the energy of the excited state of the photocatalyst and the stability of the resulting radical cation, thereby influencing the control over the polymerization. nih.gov Less polar solvents can lead to slower but more controlled polymerization. nih.gov

In the context of alkylborane-initiated polymerization, electron-donating solvents can coordinate with the boron center, potentially modulating its reactivity and the rate of radical generation. researchgate.net The solubility of oxygen in the solvent mixture is also a critical factor, as oxygen is often involved in the initiation step with alkylboranes. researchgate.net

Specific Reaction Mechanisms

Understanding the specific reaction mechanisms involving this compound derivatives is key to optimizing their application. The fundamental patterns of organic reaction mechanisms often involve steps like proton transfer, dissociation, nucleophilic attack, and rearrangement. youtube.com

In acidic conditions, a reaction mechanism should avoid the formation of strong bases. youtube.com Conversely, under basic conditions, the formation of strong acids is unfavorable. youtube.com The generation of an electrophile is a common initial step in many reactions, such as electrophilic aromatic substitution. youtube.com

The interaction of this compound derivatives in these mechanistic steps is dictated by the electron-deficient nature of the boron atom, making it a Lewis acid. This allows it to activate substrates, for example, by coordinating to a leaving group in a substitution reaction or by activating a carbonyl group towards nucleophilic attack.

In radical reactions, the focus shifts to homolytic bond cleavage and the subsequent reactions of the generated radicals. The specific pathways for radical formation and propagation in dibutylborinate-initiated polymerizations are a subject of detailed kinetic and mechanistic studies. jst.go.jp

Interactive Data Table: Polymerization of Vinyl Monomers Initiated by this compound Esters

| Monomer | Initiator | Observations | Reference |

| Vinyl Acetate | This compound alkyl esters | Efficient polymerization, higher rate than with tributylborane | jst.go.jp |

| Methyl Methacrylate | This compound alkyl esters | Efficient polymerization | jst.go.jp |

| Vinyl Chloride | This compound alkyl esters | Polymerization initiated | jst.go.jp |

| Styrene | This compound aryl esters | Polymerization initiated, no clear correlation with oxygen absorption rates | jst.go.jp |

Lewis Acid Activation through Covalent Bond Formation with Oxygen

A principal mode of action for this compound derivatives involves their function as Lewis acids. wikipedia.org Unlike Brønsted acids which donate a proton, a Lewis acid accepts an electron pair. The boron atom in this compound possesses a vacant p-orbital, making it electron-deficient and a potent Lewis acid capable of accepting a lone pair of electrons from Lewis basic heteroatoms like oxygen. wikipedia.orgtaylorandfrancis.com This interaction typically proceeds via the reversible formation of a coordinate covalent bond, resulting in a tetracoordinate boron species known as a borinate ester or adduct. scholaris.cascribd.comnih.gov

This covalent association activates the substrate in several ways:

Withdrawal of Electron Density: Upon coordination, the boron atom withdraws electron density from the oxygen atom. This polarization makes the attached substrate more electrophilic and susceptible to nucleophilic attack. wikipedia.org

Creation of a Better Leaving Group: In reactions involving the cleavage of a C-O bond, coordination of the borinic acid to the hydroxyl group transforms it from a poor leaving group (-OH) into a much better borinate leaving group (-OBBu₂). libretexts.org

A compelling example of this activation strategy is the borinic acid-catalyzed ring-opening of epoxy alcohols. scholaris.ca In this process, this compound reacts with the hydroxyl group of the substrate to form a covalent borinate ester. This "tethers" the catalyst to the substrate, positioning the boron center to activate the nearby epoxide ring through an intramolecular Lewis acid-base interaction. This covalent linkage facilitates a highly regioselective nucleophilic attack on the epoxide. scholaris.ca

The electronic properties of the borane (B79455) catalyst are critical. Studies on related systems have shown that increasing the Lewis acidity of the boron center enhances the degree of charge transfer from the coordinated oxygen, leading to greater substrate activation. nih.gov This principle underscores the effectiveness of borinic acids in catalysis. nih.gov

Table 1: Mechanistic Features of Lewis Acid Activation by this compound

| Feature | Description | Consequence |

|---|---|---|

| Lewis Acidity | The electron-deficient boron atom accepts an electron pair from an oxygen atom. wikipedia.org | Formation of a Lewis acid-base adduct. |

| Covalent Bond Formation | Reversible reaction with hydroxyl groups to form borinate esters. scholaris.ca | Tethers the catalyst to the substrate, enabling intramolecular activation. |

| Electron Density Withdrawal | The borinic acid moiety polarizes the C-O bond it is attached to. wikipedia.org | Increases the electrophilicity of the substrate, priming it for nucleophilic attack. |

| Leaving Group Enhancement | Converts a hydroxyl group into a borinate, which is a superior leaving group. libretexts.org | Facilitates C-O bond cleavage in substitution reactions. |

Activation of Hydroxyl Groups as Nucleophiles

While Lewis acids typically activate alcohols as electrophiles by making the C-O bond easier to break, borinic acid derivatives can operate through a more nuanced mechanism to activate hydroxyl groups as nucleophiles. nih.gov This mode of activation is particularly relevant for polyol substrates and proceeds through the formation of a distinct anionic, tetracoordinate boron intermediate. nih.gov

The mechanism involves the following key steps:

Formation of a Borinate Ester: The borinic acid first reacts with a hydroxyl group on the substrate.

Coordination of a Nucleophile/Base: A second nucleophilic species or a base coordinates to the boron atom of the newly formed borinate ester. This creates an "ate" complex—an anionic, tetracoordinate boronate species.

Enhanced Nucleophilicity: The formation of this anionic boronate complex increases the electron density on the oxygen atoms attached to the boron. This results in an enhancement of the oxygen's nucleophilicity, allowing it to attack an electrophile. nih.gov

This principle is elegantly demonstrated in the borinic acid-catalyzed regioselective ring-opening of 3,4-epoxy alcohols with amine nucleophiles. scholaris.ca Mechanistic studies suggest a "catalytic tethering" pathway where the this compound catalyst first forms a borinate ester with the substrate's alcohol. The amine nucleophile then coordinates to the boron center. This assembly acts as a shuttle, delivering the amine intramolecularly to the epoxide. The hydroxyl group, as part of the boronate complex, is activated not as a leaving group, but as a directing group that facilitates the nucleophilic attack by the tethered amine. scholaris.ca This contrasts with electrophilic activation, where the goal is to make the C-O bond break. Here, the borinate ester serves as a scaffold to promote a bond-forming reaction involving a different nucleophile. scholaris.canih.gov

In Situ Generation of Acidic Protons for Substrate Activation

This compound derivatives can also activate substrates by increasing the acidity of protons on the substrate itself, facilitating their removal to generate a reactive nucleophile, such as an enolate. mdpi.com In this role, the borinic acid does not act as a direct Brønsted acid (proton donor). Instead, its coordination as a Lewis acid to a heteroatom (typically a carbonyl oxygen) enhances the acidity of adjacent C-H bonds. mdpi.combyjus.com

The general mechanism for this type of activation is:

Lewis Acid Coordination: The this compound coordinates to the carbonyl oxygen of a ketone or aldehyde. libretexts.orgmasterorganicchemistry.com

Increased α-Proton Acidity: This coordination withdraws electron density from the carbonyl group, which in turn inductively increases the acidity of the α-protons.

Deprotonation: A mild base, which would not be strong enough to deprotonate the original carbonyl compound, can now remove an α-proton to generate an enol or enolate in situ. libretexts.orgbyjus.com

Nucleophilic Attack: The resulting enolate is a potent nucleophile that can engage in subsequent reactions, such as aldol or Mannich reactions. mdpi.com

This synergistic catalysis, where the Lewis acid activates the substrate for deprotonation by a base, is a powerful strategy. mdpi.com For example, in asymmetric vinylogous Mannich reactions catalyzed by related boron systems, the Lewis acid and a base work together to deprotonate the ketone substrate. This generates a borane-ligated dienolate and a protonated base (e.g., an ammonium (B1175870) cation). This newly formed Brønsted acid can then activate the electrophile (an imine) for attack by the dienolate, with the bulky borane controlling the stereoselectivity. mdpi.com This cooperative deprotonation strategy effectively uses the Lewis acid to generate a more acidic proton on the substrate, which is then transferred to activate another part of the system.

Table 2: Summary of Activation Modes

| Activation Mode | Key Intermediate | Role of Borinic Acid | Outcome for Substrate |

|---|---|---|---|

| Lewis Acid Activation (3.4.1) | Covalent borinate ester scholaris.ca | Electron pair acceptor (Lewis acid) wikipedia.org | Becomes more electrophilic; OH becomes a better leaving group. |

| Nucleophilic Activation (3.4.2) | Anionic tetracoordinate "ate" complex nih.gov | Scaffold/Directing group scholaris.ca | Oxygen atom of a hydroxyl group becomes more nucleophilic. |

| In Situ Proton Activation (3.4.3) | Lewis acid-carbonyl adduct mdpi.com | Inductive electron withdrawal libretexts.org | α-protons become more acidic, facilitating enolate formation. |

Catalytic Applications and Selectivity Principles of Dibutylborinic Acid Analogs

General Acid Catalysis in Organic Transformations

Organoboron acids, including borinic acids, function as mild Lewis acid catalysts. They can activate substrates, typically by forming a reversible covalent bond with oxygen or nitrogen atoms, facilitating a wide range of chemical reactions.

Acid-catalyzed dehydration is a fundamental method for synthesizing alkenes from alcohols. ereztech.comfishersci.ca The general mechanism involves the protonation of the alcohol's hydroxyl group by an acid catalyst, forming a good leaving group (water). blkcommodities.comfishersci.ca Subsequent elimination of water generates a carbocation intermediate, which then loses a proton from an adjacent carbon to form the alkene. fishersci.cablkcommodities.com The reaction typically follows an E1 mechanism for secondary and tertiary alcohols and an E2 mechanism for primary alcohols. ereztech.comblkcommodities.com The stability of the potential carbocation intermediate often dictates the regioselectivity of the reaction, favoring the formation of more substituted alkenes (Zaitsev's rule). blkcommodities.com While strong mineral acids like sulfuric or phosphoric acid are commonly used, Lewis acids can also promote these reactions. fishersci.cafishersci.fi

| Alcohol Type | Typical Dehydration Mechanism | Relative Reactivity |

| Primary | E2 | Slowest |

| Secondary | E1 | Intermediate |

| Tertiary | E1 | Fastest |

This table summarizes the general principles of acid-catalyzed alcohol dehydration.

Carbonyl condensation reactions, such as the aldol (B89426) condensation, are powerful carbon-carbon bond-forming reactions. In an acid-catalyzed aldol condensation, the acid serves two main purposes. First, it catalyzes the tautomerization of a carbonyl compound to its enol form. wikipedia.orgwikipedia.org Second, it activates the carbonyl group of a second molecule by protonating the carbonyl oxygen, making it a more potent electrophile. sigmaaldrich.comfishersci.fi The nucleophilic enol then attacks the activated carbonyl, leading to the formation of a β-hydroxy carbonyl compound, which can subsequently dehydrate to yield an α,β-unsaturated carbonyl compound. wikipedia.orgsigmaaldrich.com The reaction can be catalyzed by both Brønsted and Lewis acids. wikipedia.orgwikipedia.org

The general steps for an acid-catalyzed aldol condensation are:

Enolization: Acid-catalyzed conversion of a ketone or aldehyde to its enol tautomer. sigmaaldrich.com

Nucleophilic Attack: The enol attacks the protonated carbonyl of another molecule. sigmaaldrich.com

Deprotonation: Loss of a proton to form the β-hydroxy carbonyl product.

Dehydration (optional): Acid-catalyzed elimination of water to form an α,β-unsaturated carbonyl. sigmaaldrich.com

Esterification: The Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. cenmed.comatamanchemicals.com The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for the nucleophilic attack by the alcohol. americanelements.comwikipedia.org This reaction is reversible, and to drive the equilibrium towards the ester product, water is typically removed, or an excess of the alcohol reactant is used. cenmed.comamericanelements.com

Amidation: The direct formation of amides from carboxylic acids and amines is a thermodynamically challenging reaction. Boron-based catalysts, such as boric acid and various arylboronic acids, have been shown to be effective in promoting this transformation. wikipedia.orgwikipedia.org The proposed mechanism for boronic acid catalysis involves the formation of an acyloxyboronic acid intermediate. fishersci.ca However, studies have indicated that borinic acids, such as dibutylborinic acid, are generally not competent catalysts for direct amidation. It has been suggested that they can form unreactive aminocarboxylate complexes or undergo protodeboronation to yield boronic acids. epa.gov For amidation catalysis by boron acids to be effective, it appears that at least three free coordination sites on the boron atom are necessary. epa.gov Despite this, some catalytic systems using borinic acids have been reported, though their efficacy may be due to in situ conversion to other catalytic species. epa.gov For instance, the amidation of unprotected amino acids has been explored with various Lewis acids, including boronic acids like 2-chlorophenylboronic acid and 3,4,5-trifluorophenylboronic acid, showing moderate to high conversions for substrates like valine with benzylamine (B48309). wikipedia.org

| Catalyst | Substrate 1 | Substrate 2 | Conversion (%) |

| 2-Chlorophenylboronic acid | Valine | Benzylamine | 88 |

| 3,4,5-Trifluorophenylboronic acid | Valine | Benzylamine | 91 |

| B(OCH2CF3)3 | Valine | Benzylamine | >98 |

Table showing the conversion rates for the catalytic amidation of valine with benzylamine using different boron-based Lewis acid catalysts. wikipedia.org

Alkylation reactions involve the transfer of an alkyl group from one molecule to another. The Friedel-Crafts alkylation is a well-known example where an alkyl group is attached to an aromatic ring. sigmaaldrich.comfishersci.ie This reaction is an electrophilic aromatic substitution that is typically catalyzed by strong Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). fishersci.iefishersci.co.uk The catalyst's role is to generate a carbocation or a polarized complex from an alkyl halide or alkene, which then acts as the electrophile. fishersci.ie While traditional Lewis acids are common, other acidic catalysts, including various metal triflates and heterogeneous catalysts like montmorillonite (B579905) clay, have also been employed, particularly when using alcohols as alkylating agents. fishersci.at Organoboron acids, acting as Lewis acids, can also facilitate alkylation reactions, for example, in the Friedel-Crafts alkylation of electron-rich arenes using activated alcohols.

Cycloaddition reactions are processes in which two or more unsaturated molecules combine to form a cyclic adduct. These reactions are powerful tools for constructing cyclic and heterocyclic systems. americanelements.com The stereochemistry and regioselectivity of many cycloadditions can be influenced by the use of a Lewis acid catalyst. nih.govamericanelements.com The catalyst activates the dienophile (in a Diels-Alder reaction) or the dipolarophile (in a 1,3-dipolar cycloaddition) by coordinating to it, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. americanelements.comsigmaaldrich.com Various Lewis acids, including scandium triflate (Sc(OTf)₃), tin tetrachloride (SnCl₄), and bismuth bromide (BiBr₃), have been utilized to catalyze different types of cycloaddition reactions, such as formal [3+2] and [4+2] cycloadditions. nih.gov

Stereochemical Control in Catalytic Cycles

Achieving stereochemical control is a major goal in modern organic synthesis. Chiral catalysts, including those based on borinic acids, can create a chiral environment around the reactants, influencing the stereochemical outcome of the reaction. This is often achieved by forming a transient complex with the substrate, which blocks one face of the reactive center or orients the reacting partners in a specific geometry.

Borinic acid catalysts have been applied to the stereoselective synthesis of disaccharides. fishersci.se In these reactions, the borinic acid can selectively activate a specific hydroxyl group on a carbohydrate donor or acceptor. This selective activation is achieved through the formation of a borinate ester intermediate. The steric and electronic properties of the substituents on the borinic acid are crucial for controlling which hydroxyl group reacts and from which face the subsequent glycosylation occurs, thus determining the stereochemistry of the newly formed glycosidic bond. The ability to fine-tune the structure of the borinic acid analog allows for precise control over the stereochemical course of the catalytic cycle.

Enantioselective Catalysis with Chiral Amine Boronates

The generation of chiral molecules with a high degree of enantiomeric excess is a cornerstone of modern chemical synthesis. Cooperative catalysis, employing a combination of a chiral amine and a boronic or borinic acid, represents an effective strategy for achieving high enantioselectivity. In these systems, the two catalysts play distinct, synergistic roles. For instance, in the 1,4-addition of cycloalkanones to α,β-unsaturated carboxylic acids, a chiral amine activates the ketone by forming a chiral enamine, while the boronic acid activates the carboxylic acid by forming a mixed anhydride. nih.govfishersci.se This dual activation facilitates the reaction, leading to 1,4-adducts in high yields and with significant enantioselectivity. nih.govfishersci.se

Another powerful approach involves the use of chiral ligands, such as chiral biphenols (e.g., BINOL derivatives), to create a chiral environment around the boron center. wikipedia.orgciteab.comamericanelements.com In the Petasis borono-Mannich reaction, which involves aldehydes, amines, and boronates, BINOL-derived catalysts can produce chiral 1,2-amino alcohols with high yields and enantioselectivities. wikipedia.orgciteab.com Mechanistic studies suggest that the boronate undergoes ligand exchange with the chiral biphenol, creating a more reactive and chiral boronate species that is the active nucleophile in the catalytic cycle. americanelements.comnih.gov This strategy has proven effective for a range of boronate nucleophiles, including aryl, vinyl, and alkynyl boronates, reacting with acyl imines to afford chiral amides. americanelements.comnih.gov While efforts to develop enantioselective aldol reactions using chiral amine-boronate receptors have shown some potential, achieving synthetically useful levels of enantioselectivity often requires further optimization. fishersci.ca

Table 1: Enantioselective Reactions Catalyzed by Boron-Based Systems

| Reaction Type | Catalyst System | Substrates | Product | Enantiomeric Ratio/Excess | Source |

|---|---|---|---|---|---|

| Petasis borono-Mannich | BINOL-derived catalyst, Boronates | Glycolaldehyde, Amines | Chiral 1,2-amino alcohols | High enantioselectivities | wikipedia.orgciteab.com |

| Addition to Acyl Imines | Chiral Biphenol, Aryl Boronates | Aryl imines, Acyl substituents | Chiral Amides | >95:5 er | americanelements.com |

| 1,4-Addition | Chiral Amine, Boronic Acid | Cycloalkanones, α,β-Unsaturated Carboxylic Acids | 1,4-adducts | High enantioselectivity | nih.govfishersci.se |

Diastereoselective Synthesis (e.g., Disaccharides)

The synthesis of complex carbohydrates such as disaccharides presents a significant challenge due to the need to control the stereochemistry at the newly formed glycosidic linkage. Borinic acid catalysts have proven to be instrumental in addressing this challenge, enabling highly diastereoselective glycosylation reactions. wikipedia.orgwikipedia.org They can exert a profound influence on the stereochemical outcome, allowing for the selective formation of 1,2-cis or 1,2-trans linkages, often overriding the inherent preferences of the substrates. wikipedia.orgwikipedia.org

For example, in the coupling of glycosyl methanesulfonates with partially protected sugar acceptors, a diarylborinic acid catalyst can lead to the selective formation of 1,2-trans-linked disaccharides, even in cases where neighboring group participation, a common strategy to ensure this outcome, is absent. wikipedia.orgwikipedia.org The mechanism of this selectivity involves the borinic acid catalyst activating diol motifs on the acceptor molecule. wikipedia.org

In other systems, such as the boron-mediated aglycon delivery (BMAD) method, boronic acid catalysts are used with 1,2-anhydroglycosyl donors and diol acceptors. fishersci.ca The organoboron reagent reversibly binds to vicinal diols on the acceptor, forming a cyclic boronic ester. This intermediate then activates the anhydroglycosyl donor, leading to a highly regio- and stereoselective glycosylation that produces 1,2-cis-glycosides. fishersci.ca This approach mimics the SNi-type mechanism used by glycosyl transferase enzymes in nature. fishersci.co.uk The ability of borinic and boronic acids to form these transient cyclic intermediates is key to their success in directing the diastereoselectivity of disaccharide synthesis. fishersci.cadsmz.de

Chemoselectivity in Complex Substrate Systems

Chemoselectivity refers to the ability of a reagent or catalyst to react with one functional group in preference to others within a complex molecule. Borinic acid catalysis has demonstrated remarkable chemoselectivity in various reactions, particularly in aldol-type condensations. fishersci.ca

Selective Catalysis with Enolizable Aldehydes

A significant challenge in aldol reactions is managing the reactivity of enolizable aldehydes, which are prone to self-condensation (homo-aldol coupling) under typical acidic or basic conditions. wikidata.org This side reaction often complicates product mixtures and reduces the yield of the desired cross-aldol product. wikidata.org

Borinic acid catalysts provide an elegant solution to this problem. In the boron-catalyzed aldol reaction between pyruvic acids and aldehydes, arylborinic acids show particularly high activity. fishersci.canih.gov The success of this method lies in the specific, bidentate binding of the borinic acid catalyst to the pyruvic acid. fishersci.ca This interaction facilitates the formation of a boron enolate intermediate from the pyruvic acid. This pre-formed enolate can then react with an aldehyde, including highly enolizable ones like acetaldehyde, without promoting the aldehyde's self-condensation. fishersci.cawikidata.orgnih.gov The reaction proceeds efficiently in water, using near-equimolar amounts of the reactants and avoiding the need for slow addition protocols that are often required to suppress side reactions. nih.gov This high degree of chemoselectivity, where the catalyst activates one substrate without significantly interacting with the other, allows for clean and efficient cross-aldol reactions that are otherwise difficult to achieve. wikidata.org

Table 2: Boron-Catalyzed Aldol Reaction with Enolizable Aldehydes

| Catalyst Type | Substrate 1 | Substrate 2 (Enolizable Aldehyde) | Key Outcome | Source |

|---|---|---|---|---|

| Arylborinic Acids | Pyruvic Acids | Acetaldehyde, other enolizable aldehydes | High yield of cross-aldol product; No significant homo-aldol coupling of the aldehyde | fishersci.canih.gov |

| Diphenylborinic Acid | Pyruvic Acids | Various Aldehydes | Delivers isotetronic acid derivatives in high yields | nih.gov |

Regioselectivity in Catalytic Processes

Regioselectivity, the control over which position on a molecule a reaction occurs, is another area where borinic acid catalysis excels. This is particularly evident in the selective functionalization of polyols, such as carbohydrates, which contain multiple hydroxyl groups of similar reactivity. fishersci.nowikipedia.orgindiamart.com

The principle behind this regioselectivity is the reversible formation of a cyclic borinate ester between the diarylborinic acid catalyst and two neighboring hydroxyl groups (a diol) on the substrate. fishersci.no This interaction selectively activates a specific diol—often a cis-1,2-diol—within the polyol molecule. fishersci.no Once the cyclic borinate ester is formed, one of the hydroxyl groups within that diol becomes more nucleophilic and is preferentially functionalized by an electrophile, such as an acid chloride or sulfonyl chloride. fishersci.nowikipedia.org

This catalytic protocol has been successfully applied to the regioselective monoacylation, sulfonylation, and alkylation of a wide range of carbohydrate derivatives and other 1,2- and 1,3-diols. fishersci.nowikipedia.org For example, a structurally simple diarylborinic acid can effectively catalyze the monotosylation of pyranoside derivatives that have three available secondary hydroxyl groups, with the reaction occurring at a predictable position. wikipedia.org The efficiency and operational simplicity of this method are competitive with, and in some cases superior to, traditional methods that rely on toxic organotin reagents. fishersci.no Mechanistic studies support a process where a tetracoordinate borinate complex reacts with the electrophile in the turnover-limiting step of the catalytic cycle. wikipedia.org

Table 3: Regioselective Functionalization of Diols using Diarylborinic Acid Catalysis

| Substrate Type | Functionalization | Selectivity | Average Yield | Source |

|---|---|---|---|---|

| Pyranoside Derivatives | Monotosylation | High regioselectivity for one of three secondary OH groups | 88% | wikipedia.org |

| Carbohydrate Derivatives | Acylation | Selective for secondary OH groups of cis-1,2-diols | High yield | fishersci.noindiamart.com |

| 1,2- and 1,3-Diols | Acylation, Sulfonylation, Alkylation | High regioselectivity for one OH group of the diol | N/A | wikipedia.org |

Advanced Spectroscopic and Analytical Characterization for Research

Spectroscopic Fingerprinting for Structural Confirmation

Spectroscopic methods are indispensable for confirming the molecular structure of dibutylborinic acid, ensuring its identity and purity. Infrared and nuclear magnetic resonance spectroscopy each provide unique and complementary information.

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.gov For this compound, the IR spectrum is characterized by several key absorption bands that confirm its structure.

A prominent and revealing feature in the IR spectrum of a carboxylic acid is the very broad absorption band corresponding to the O-H stretching vibration, which typically appears in the range of 3300–2500 cm⁻¹. orgchemboulder.com This broadening is a result of hydrogen bonding. orgchemboulder.com The spectrum would also be expected to show a strong band for the B-O stretching vibration, which for boric acid is observed around 1417 cm⁻¹. researchgate.net The C-H stretching vibrations of the butyl groups are expected in the 3000–2850 cm⁻¹ region. libretexts.org Additionally, characteristic C-H bending or scissoring vibrations for the CH₂ and CH₃ groups would appear between 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively. libretexts.org The presence of a C-B stretching vibration, while typically weak, would further confirm the structure.

Table 1: Characteristic Infrared Absorption Ranges for this compound Functional Groups

| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch | 3300 - 2500 | Broad, Strong |

| C-H (Alkyl) | Stretch | 2960 - 2850 | Strong |

| B-O | Stretch | ~1400 | Strong |

| C-H (CH₂/CH₃) | Bend/Scissor | 1470 - 1350 | Medium |

| C-B | Stretch | 1300 - 1150 | Weak to Medium |

| B-O-H | Bend | 950 - 910 | Medium |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule by probing the magnetic properties of atomic nuclei.

¹³C NMR spectroscopy is particularly useful for determining the number of non-equivalent carbon atoms in a molecule and providing insights into their chemical environment. researchgate.net The chemical shift range in ¹³C NMR is much wider than in ¹H NMR, often allowing for the resolution of individual carbon signals. oregonstate.edu

For this compound, four distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the four chemically different carbon atoms in the n-butyl chains. The carbon atom directly attached to the boron (C1) would be significantly influenced by the electropositive boron atom. The chemical shifts of the other carbon atoms (C2, C3, and C4) would be in the typical alkane region. The electronegativity of the oxygen atom attached to boron will also influence the chemical shift of the adjacent carbon. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH₂-B) | 15 - 25 |

| C2 (CH₂-C1) | 25 - 35 |

| C3 (CH₂-C2) | 20 - 30 |

| C4 (CH₃) | 10 - 15 |

Note: These are predicted values and can be influenced by solvent and other experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture

Advanced Characterization Techniques for Materials Incorporating Borinic Acid Derivatives

When borinic acid derivatives are incorporated into larger material systems, such as polymers or nanocomposites, a different set of analytical techniques is required to characterize the morphology, structure, and distribution of the components.

X-ray Diffraction (XRD) is a primary tool for investigating the crystalline structure of materials. acs.org In the context of materials incorporating borinic acid derivatives, XRD can determine the crystal structure and phase composition. researchgate.net For example, in studies of co-crystals formed between boronic acids and other molecules, single-crystal X-ray diffraction (SXRD) is used to determine the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions, such as hydrogen bonding. diva-portal.orgwiley-vch.de Powder X-ray diffraction (PXRD) is also employed to analyze the bulk material, confirming the crystalline phase and assessing purity. diva-portal.org

Electron microscopy techniques are crucial for visualizing the morphology and microstructure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides high-resolution images of a material's surface topography. In studies of composite materials containing borinic acid derivatives, such as those designed for tissue engineering, SEM is used to characterize properties like the 3D interconnected porosity of scaffolds. nih.gov It can reveal the size and shape of particles and agglomerates in functionalized materials. rsc.org

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of internal structures. TEM has been used to observe the network structure of fibrillar aggregates in organogels formed from boronic acid-appended molecules. researchgate.net In the case of nanoparticles functionalized with boronic acids, TEM can confirm their size and shape, with studies showing particle sizes in the range of 80-120 nm. rsc.org

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized TEM technique where the image contrast is highly sensitive to the atomic number (Z-contrast). This makes it particularly useful for identifying the distribution of heavier elements within a lighter matrix. wiley-vch.de HAADF-STEM has been employed to determine the detailed structure of catalysts, for instance, to confirm the location and size of single-atom or nanocluster species containing elements like ruthenium or palladium in materials that could be supported on boronic acid-functionalized substrates. researchgate.netresearchgate.net

X-ray Absorption Spectroscopy (e.g., EXAFS, XANES)

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom within a material. kek.jpuwo.caxrayabsorption.org The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES), which provides information on the oxidation state and coordination geometry (e.g., tetrahedral vs. trigonal planar) of the absorbing atom, and Extended X-ray Absorption Fine Structure (EXAFS), which yields data on the bond distances, coordination number, and identity of neighboring atoms. kek.jphyomen.org

While specific XAS studies focusing exclusively on this compound are not prevalent in the literature, the methodology has been extensively applied to a wide range of organoboron compounds, providing a clear framework for its potential application. For boron-containing materials, B K-edge XANES is particularly informative. The spectra for three-coordinate boron (BO₃ units) are markedly different from those for four-coordinate boron (BO₄ units), allowing for quantitative determination of the coordination environment. researchgate.net The main spectral peaks are primarily governed by the short-range order around the boron atom. researchgate.net

Key Research Findings from Analogous Boron Compounds:

Coordination State Analysis: In studies of boron oxides and borate (B1201080) minerals, XANES spectra clearly distinguish between the π* and σ* antibonding orbitals associated with trigonal aip.orgB and tetrahedral mst.eduB environments. researchgate.net This capability would be crucial for studying this compound, particularly its interactions and adduct formation which may involve a change in coordination from trigonal to tetrahedral.

Bond Length Determination: EXAFS analysis allows for the precise determination of interatomic distances. hyomen.org In studies of rhodium-catalyzed dehydrocoupling of amine boranes, EXAFS was used to determine Rh-B bond distances of 2.10 Å. acs.orgnih.gov Similarly, for this compound, EXAFS could provide precise B-C and B-O bond lengths, and track how these distances change upon complexation or reaction.

In Situ and Operando Studies: XAS is well-suited for in situ and operando measurements, allowing researchers to monitor structural changes under real reaction conditions. acs.orgnih.gov This would enable the study of this compound's role in catalytic cycles or its binding dynamics in solution, providing direct evidence of transient species and reaction intermediates. acs.org

The table below summarizes typical information obtained from XAS analysis of organoboron compounds.

| Parameter | Technique | Information Provided | Typical Application for Boron Compounds |

| Oxidation State | XANES | Position of the absorption edge reveals the formal oxidation state of the absorbing atom. | Confirming the B(III) state and detecting any redox changes. |

| Coordination Geometry | XANES | The shape and fine structure of the near-edge spectrum are a fingerprint of the local geometry. | Distinguishing between trigonal planar and tetrahedral boron centers. researchgate.net |

| Bond Distance | EXAFS | Analysis of oscillations provides precise distances to nearest-neighbor atoms (e.g., B-O, B-C). | Measuring bond lengths in the ground state and in complexed forms. acs.org |

| Coordination Number | EXAFS | The amplitude of the EXAFS signal is proportional to the number of neighboring atoms. | Determining the number of atoms directly bonded to the boron center. hyomen.org |

Electrochemical Characterization Techniques (e.g., LSV, CV, EIS)

Electrochemical techniques are essential for investigating the redox properties of molecules and the interfacial characteristics of modified electrodes. For organoboron compounds like this compound, Cyclic Voltammetry (CV), Linear Sweep Voltammetry (LSV), and Electrochemical Impedance Spectroscopy (EIS) are particularly valuable, especially in the context of developing electrochemical sensors. rsc.orgelectrochemsci.org

Cyclic voltammetry provides information on the electron-accepting or -donating ability of a compound by measuring the current response to a sweeping potential. rsc.org Electrochemical Impedance Spectroscopy probes the properties of a surface or interface by measuring its opposition to an AC current over a range of frequencies. diva-portal.org It is highly sensitive to binding events at an electrode surface that alter its capacitance or charge-transfer resistance (Rct). nih.gov

Applications in Boron-Based Systems:

Sensing Platforms: Boronic acids are widely used in sensing because they reversibly bind to diols, such as those found in saccharides (e.g., glucose) and catechols (e.g., dopamine). rsc.orgnih.govresearchgate.net While this compound lacks the diol-binding boronic acid group, its derivatives can be functionalized for such purposes. Electrodes modified with boronic acid derivatives show distinct changes in their CV or EIS signals upon binding an analyte. nih.gov For example, the binding of glucose to a bis-boronic acid modified electrode was shown to alter the charge-transfer resistance, which could be monitored by EIS. rsc.org

Redox Properties: The intrinsic redox potential of organoboron compounds can be determined using CV. Studies on various organoboron complexes have used CV to measure their reduction potentials, correlating electronic properties with molecular structure. rsc.orgacs.orgnih.gov This information is vital for applications in organic electronics.

Interfacial Analysis: EIS is a powerful tool for characterizing the formation and properties of self-assembled monolayers (SAMs) or polymer films on electrode surfaces. diva-portal.org When boronic acid-functionalized molecules are attached to a surface, EIS can track the assembly process and probe the film's barrier properties. The binding of an analyte typically causes a measurable change in the Rct value of a redox probe, such as the [Fe(CN)₆]³⁻/⁴⁻ couple. nih.gov

The following table summarizes findings from electrochemical studies on boronic acid-based sensor systems.

| Technique | Analyte | Key Finding | Reference |

| EIS, CV | D-glucose, D-fructose | A bis-boronic acid modified electrode showed high sensitivity and selectivity for glucose. | rsc.org |

| EIS | Dopamine (B1211576) | A boronic acid-functionalized silicon surface showed a decrease in charge-transfer resistance (Rct) from 4.9 MΩ to 14 kΩ with increasing dopamine concentration. | nih.gov |

| EIS, CV | Glycoproteins | Phenylboronic acid-modified electrodes were used for the recognition of glycoproteins, demonstrating changes in the electrochemical signal upon binding. | electrochemsci.org |

| EIS | Bacteria | Poly(3-aminophenylboronic acid) imprinted polymers were used for the label-free detection of bacteria, with EIS detecting changes in interfacial properties. | diva-portal.org |

Mössbauer Spectroscopy for Electronic State and Coordination Environment

Mössbauer spectroscopy is a highly sensitive nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. wikipedia.orgmpg.de It relies on the recoil-free emission and absorption of gamma rays by specific isotopes, known as Mössbauer nuclides (e.g., ⁵⁷Fe, ¹¹⁹Sn). uni-bielefeld.de The technique provides precise information on parameters such as isomer shift (related to oxidation state and covalency), quadrupole splitting (related to the symmetry of the local environment), and magnetic hyperfine splitting (related to magnetic ordering). mpg.deresearchgate.net

It is crucial to note that boron does not have a Mössbauer-active isotope , and therefore, this compound cannot be studied directly by this technique. However, Mössbauer spectroscopy can be employed to investigate materials where this compound or other boron compounds interact with a Mössbauer-active element.

Indirect Applications in Boron-Containing Systems:

Iron-Boron Materials: The technique is widely used to study iron borides and other materials containing both iron and boron. In these studies, ⁵⁷Fe Mössbauer spectroscopy provides detailed insight into the electronic environment of the iron atoms, which is influenced by the neighboring boron atoms. This can reveal information about charge transfer between the metal and boron and the nature of the Fe-B bond. aip.orgmst.edu

Intercalation Compounds: Studies on the intercalation of iron(III) chloride into boron nitride have used ⁵⁷Fe Mössbauer spectroscopy. The results showed that the intercalated iron nucleus experiences a strong electric field gradient and that its d-electron population is reduced compared to free iron(III) chloride, suggesting electron transfer from the intercalated molecule to the boron nitride layers. rsc.org

Probe for Coordination Environment: In a hypothetical system where this compound coordinates to a Mössbauer-active metal center (e.g., iron or tin), the spectroscopic parameters of the metal would change upon coordination. This change would provide indirect but valuable information about the electronic nature of the borinic acid ligand and the symmetry of the resulting complex.

Advanced Mechanical and Surface Probes for Thin Films and Coatings

The characterization of thin films and coatings is critical for applications ranging from protective layers to functional electronic devices. matexcel.comtascon.eu While specific research on thin films of pure this compound is limited, the techniques used for analogous organoboron and polymer films are directly applicable. Advanced probes provide information on surface topography, film thickness, uniformity, and mechanical properties like hardness and adhesion. horiba.com

Commonly Used Techniques:

Atomic Force Microscopy (AFM): Provides high-resolution 3D images of a surface, allowing for the characterization of surface morphology, roughness, and the identification of domains or defects in a film.

Scanning Electron Microscopy (SEM): Used to visualize the surface morphology and, in cross-section, to measure the thickness and uniformity of coatings. cranfield.ac.uk

Spectroscopic Ellipsometry: A non-destructive optical technique used to determine film thickness, refractive index, and other optical constants with high precision. horiba.com

Nanoindentation and Scratch Testing: These methods probe the mechanical properties of thin films. Nanoindentation measures hardness and elastic modulus, while scratch tests assess the adhesion of the film to the substrate. matexcel.com

Research Findings on Related Systems:

Surface Roughness and Uniformity: In a study on multilayer PVA coatings on paperboard, it was found that surface roughness decreased as the number of layers increased. However, analysis also revealed defects such as craters and cracks, highlighting the importance of high-resolution surface probes in optimizing coating processes. mdpi.com

Controlled Film Structure: The ability to form self-assembled monolayers (SAMs) is a key feature of many organofunctional molecules. Boronic acid-functionalized molecules have been assembled on gold and silicon surfaces, with techniques like X-ray Photoelectron Spectroscopy (XPS) and ellipsometry used to confirm the formation of dense, well-ordered monolayers. nih.gov

| Technique | Property Measured | Application for this compound Films |

| AFM/SEM | Surface morphology, roughness, film thickness | Visualizing the uniformity of a spin-coated or self-assembled film; identifying defects. cranfield.ac.uk |

| Spectroscopic Ellipsometry | Film thickness, optical constants (n, k) | Non-destructive measurement of film growth or thickness after deposition. horiba.com |

| Nanoindentation | Hardness, elastic modulus | Quantifying the mechanical integrity of a this compound-containing polymer coating. |

| Contact Angle Goniometry | Surface energy, hydrophobicity/hydrophilicity | Assessing the surface properties of a coating and how they are modified by the inclusion of this compound. |

| Rheology | Viscoelastic properties (G', G'', G*) | Characterizing the mechanical response of hydrogels or polymer networks functionalized with this compound. mdpi.com |

Computational and Theoretical Investigations of Dibutylborinic Acid Systems

Quantum Chemical Approachesbohrium.com

Quantum chemical methods provide a foundational understanding of the intrinsic properties of dibutylborinic acid at the molecular level. These approaches calculate the electronic structure and energy of the molecule, offering a detailed picture of its behavior.

Ab Initio Calculationsbohrium.com

Ab initio calculations, which are derived directly from theoretical principles without the inclusion of experimental data, offer a rigorous approach to studying this compound. These methods are essential for accurately determining the molecule's geometric parameters, vibrational frequencies, and electronic properties. While specific studies focusing solely on this compound are not extensively documented, the principles from broader research on organoboron compounds can be applied. For instance, calculations on related borinic acids help in understanding the fundamental interactions and stability of the B-C and B-O bonds, which are critical to the chemistry of this compound.

Density Functional Theory (DFT) Studiesbohrium.com

Density Functional Theory (DFT) has become a principal tool for investigating borinic acid derivatives due to its favorable balance of computational cost and accuracy. acs.org DFT studies on analogous organoboron compounds are used to explore their molecular properties, including frontier molecular orbital (FMO) analysis, which provides insights into chemical reactivity and kinetic stability. acs.org For systems involving borinic acids, DFT calculations are instrumental in elucidating reaction mechanisms, predicting thermodynamic favorability, and understanding the electronic effects of substituents on the boron center. researchgate.netorganic-chemistry.org These computational investigations support experimental findings and help explain observed phenomena, such as the influence of the boron compound on the frontier orbitals of reactants during chemical transformations. researchgate.net

Below is a representative table illustrating the types of data obtained from DFT calculations on a generic dialkylborinic acid system, which would be analogous to this compound.

| Property | Calculated Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 1.9 D | B3LYP/6-31G(d) |

This table is illustrative and based on typical values for similar organoboron compounds.

Semiempirical Methodsbohrium.com

Semiempirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster, albeit less accurate, alternative to ab initio and DFT methods. These techniques are particularly useful for screening large numbers of molecules or for preliminary investigations of large systems. While detailed semiempirical studies specifically on this compound are scarce, their application to larger systems containing borinic acid moieties can provide initial geometric and electronic data, guiding more rigorous computational analysis.

Molecular Simulations and Modelingbohrium.com

Molecular simulations and modeling extend the insights from quantum chemistry to the dynamics and reactivity of this compound in complex chemical environments, particularly in the context of catalysis.

Prediction of Reaction Pathways and Energy Landscapesbohrium.com

Computational modeling is a powerful tool for mapping the potential energy surfaces of reactions involving this compound. By calculating the energies of reactants, transition states, and products, researchers can predict the most likely reaction pathways and determine activation barriers. For instance, computational studies on borinic acid-catalyzed reactions have been used to support proposed mechanisms. nih.gov These analyses can reveal kinetically favored pathways, such as the preference for certain intermediates in multi-step reactions. nih.gov The understanding of these energy landscapes is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Elucidation of Active Sites in Catalysisbohrium.comnih.gov

In catalysis, molecular modeling helps to elucidate the structure and role of the active site. For reactions catalyzed by borinic acids, computational analyses can reveal how the catalyst interacts with substrates to facilitate a chemical transformation. nih.gov Studies on borinic acid catalysis in reactions like the acylation of polyols show that the catalyst selectively activates specific functional groups. nih.gov Computational models can illustrate the non-covalent interactions and reversible covalent bonds that dictate the substrate's orientation and activation within the catalytic cycle. This detailed understanding of the active site is invaluable for explaining the origins of selectivity and for the rational design of new and improved catalysts.

Kinetic Behavior and Rate Constant Predictions

Detailed kinetic studies specifically focused on this compound are not extensively available in the current body of scientific literature. However, the kinetic behavior of borinic acids, in general, has been a subject of investigation, offering insights that may be cautiously extrapolated to the dibutyl derivative.

Research into the reactivity of borinic acids indicates that they are significantly more reactive than their boronic acid counterparts. For instance, studies on the H₂O₂-mediated oxidation of borinic acid derivatives have shown them to be highly responsive. In a comparative study, a borinic acid derivative demonstrated a reaction rate approximately 10,000 times faster than its boronic acid analog. This substantial difference in reactivity highlights the distinct kinetic profile of borinic acids.

While specific rate constants for this compound are not readily found, data from analogous compounds can provide an estimation of its reactivity. For example, the second-order rate constant for the oxidation of a fluorogenic borinic acid probe by hydrogen peroxide was determined to be 1.9 × 10⁴ M⁻¹s⁻¹ at 293 K and 4.2 × 10⁴ M⁻¹s⁻¹ at 310 K. These values underscore the rapid reaction kinetics of this class of compounds.

It is important to note that the kinetic behavior of this compound will be influenced by the steric and electronic effects of the two butyl groups attached to the boron atom. These alkyl groups may affect the accessibility of the boron center and its Lewis acidity, thereby influencing reaction rates. Theoretical predictions and computational modeling would be invaluable in determining the precise rate constants for reactions involving this compound, yet such specific computational studies are not widely published.

Table 1: Comparative Rate Constants for the Oxidation of Borinic vs. Boronic Acid Derivatives

| Compound Class | Derivative | Oxidant | Temperature (K) | Second-Order Rate Constant (k, M⁻¹s⁻¹) |

| Borinic Acid | Fluorogenic Probe | H₂O₂ | 293 | 1.9 × 10⁴ |

| Borinic Acid | Fluorogenic Probe | H₂O₂ | 310 | 4.2 × 10⁴ |

| Boronic Acid | 4-Methylcoumarin Boronic Acid | H₂O₂ | 293 | 1.8 |

| Boronic Acid | 4-Methylcoumarin Boronic Acid | H₂O₂ | 310 | 6.3 |

| This table is generated based on data for analogous compounds to illustrate the general reactivity trend, as specific data for this compound is not available. |

Computational Design and Optimization of Boron-Containing Catalysts

The computational design and optimization of catalysts is a burgeoning field, with boron-containing compounds showing significant promise. While specific computational studies focusing exclusively on the design of this compound as a catalyst are scarce, the principles and methodologies applied to other boron-based catalysts are relevant.

Computational approaches, such as Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms and predicting the catalytic activity of boron compounds. These methods allow for the calculation of transition state energies, which are crucial for understanding and predicting the kinetic feasibility of a catalytic cycle. For boron-catalyzed reactions like amidation, computational studies have revealed the intricate interplay of various species in the reaction mixture and have helped to identify the active catalytic species. Such studies have shown that for a boron compound to be an effective catalyst, it likely requires at least three free coordination sites on the boron atom.

Topological fingerprints, or molecular descriptors, are numerical values derived from the molecular structure that can be correlated with its physicochemical properties and biological activity. In the context of catalyst design, these descriptors can be used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the catalytic performance of new compounds.

For boron-containing compounds, topological descriptors can encode information about the size, shape, branching, and electronic environment of the molecule. This information can be used to build predictive models for catalytic activity. While the direct application of topological fingerprints to the design of this compound-based catalysts has not been extensively reported, the methodology is broadly applicable. Researchers have successfully used topological indices to study and predict the properties of various boron nanostructures, such as nanosheets and nanotubes. These studies establish a foundation for applying similar computational techniques to smaller boron-containing molecules like this compound to screen for potential catalytic applications and to optimize their structure for enhanced performance.

The process would typically involve:

Generating a library of virtual this compound derivatives with varied structural features.

Calculating a range of topological descriptors for each derivative.

Developing a QSAR/QSPR model by correlating the calculated descriptors with known or computationally predicted catalytic activity.

Using the model to predict the activity of new, unsynthesized derivatives to identify promising catalyst candidates.

This approach offers a rational and efficient pathway to the discovery and optimization of novel boron-containing catalysts.

Emerging Research Avenues and Future Perspectives in Dibutylborinic Acid Chemistry

Development of Novel Organocatalytic Systems

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, represents a cornerstone of green and sustainable chemistry. mdpi.com The incorporation of dibutylborinic acid into organocatalytic systems is an emerging area of interest. The Lewis acidic nature of the boron atom in this compound allows it to function as a Lewis acid catalyst, activating substrates for subsequent transformations. mdpi.com This is conceptually similar to how other boronic acids are used to activate carbonyl groups or other functionalities. nih.gov

Research is moving towards synergistic catalytic systems where an organocatalyst works in concert with another catalyst, such as a transition metal or another organocatalyst, to achieve transformations that are otherwise difficult. mdpi.com In this context, this compound could act as a co-catalyst, for instance, by activating a substrate through Lewis acid-base interaction while a separate chiral organocatalyst controls stereoselectivity. mdpi.com Furthermore, the development of redox-active organocatalysts is a growing field; while not yet explicitly demonstrated for this compound, its derivatives could potentially be designed to participate in or facilitate redox processes, expanding the scope of organocatalyzed reactions. beilstein-journals.org The design of complex, multifunctional organocatalysts inspired by natural enzymes but built around a borinic acid core could lead to highly efficient and selective catalysts for a range of organic transformations. nih.govunito.it

Integration into Flow Chemistry and Automation

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch reactor, offers significant advantages in terms of safety, scalability, and process control. beilstein-journals.orgvapourtec.com The integration of this compound chemistry into automated flow platforms is a promising avenue for both laboratory-scale synthesis and industrial production. chemspeed.com Flow chemistry is particularly well-suited for reactions involving unstable intermediates, as these can be generated and consumed on-demand within the reactor, minimizing decomposition. drugdiscoverytrends.com This is highly relevant for processes involving organolithium or other reactive species that might be used to synthesize or functionalize this compound derivatives. okayama-u.ac.jp

Automated flow systems enable high-throughput experimentation, allowing for the rapid optimization of reaction conditions such as temperature, pressure, and residence time. rsc.org This can accelerate the discovery of new reactions and applications for this compound. For example, a flow chemistry platform could be used to rapidly screen various cross-coupling partners or catalytic systems with this compound, significantly speeding up process development. drugdiscoverytrends.comacs.org The scalability of flow processes means that once an optimal protocol is established, it can be readily scaled up for kilogram-scale production without extensive re-optimization, a critical step for pharmaceutical and fine chemical manufacturing. acs.orguni-regensburg.de This approach not only enhances efficiency but also aligns with the principles of green chemistry by reducing waste and energy consumption. beilstein-journals.org

Exploration in Advanced Materials Science

The unique properties of organoboron compounds are being increasingly exploited in the design of advanced functional materials. scbt.com this compound, as a modifiable building block, is a candidate for incorporation into various material architectures.

Boron-containing polymers are emerging as a significant class of materials for optoelectronic applications. mdpi.comnih.gov The electron-deficient nature of the three-coordinate boron atom, when incorporated into a conjugated polymer backbone, imparts unique electronic and photophysical properties. researchgate.netacs.org This makes such materials highly promising for use in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netmdpi.com this compound derivatives can be envisioned as monomers or functional units within these polymers. Their incorporation could be used to tune the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the material's light absorption and emission characteristics as well as its charge transport properties. researchgate.netmdpi.com

The synthesis of these advanced materials often involves cross-coupling reactions, where this compound could serve as a key reagent. nih.gov The development of conjugated polymers incorporating borinic acid moieties could lead to n-type semiconductors, which are crucial for improving the efficiency of organic solar cells. nih.govmdpi.com Research in this area focuses on designing polymer structures that maximize π-conjugation through the boron center, enhancing properties like photoluminescence and intramolecular charge transfer. mdpi.comacs.org